N-Fmoc DMNB-L-serine
N-Fmoc DMNB-L-serine
Brand Name:
Vulcanchem
CAS No.:
628280-43-3
VCID:
VC20812474
InChI:
InChI=1S/C27H26N2O9/c1-35-24-11-16(23(29(33)34)12-25(24)36-2)13-37-15-22(26(30)31)28-27(32)38-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,21-22H,13-15H2,1-2H3,(H,28,32)(H,30,31)/t22-/m0/s1
SMILES:
COC1=C(C=C(C(=C1)COCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-])OC
Molecular Formula:
C27H26N2O9
Molecular Weight:
522.5 g/mol
N-Fmoc DMNB-L-serine
CAS No.: 628280-43-3
Cat. No.: VC20812474
Molecular Formula: C27H26N2O9
Molecular Weight: 522.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 628280-43-3 |
|---|---|
| Molecular Formula | C27H26N2O9 |
| Molecular Weight | 522.5 g/mol |
| IUPAC Name | (2S)-3-[(4,5-dimethoxy-2-nitrophenyl)methoxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C27H26N2O9/c1-35-24-11-16(23(29(33)34)12-25(24)36-2)13-37-15-22(26(30)31)28-27(32)38-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,21-22H,13-15H2,1-2H3,(H,28,32)(H,30,31)/t22-/m0/s1 |
| Standard InChI Key | GEIDGZJCBUYWDB-QFIPXVFZSA-N |
| Isomeric SMILES | COC1=C(C=C(C(=C1)COC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-])OC |
| SMILES | COC1=C(C=C(C(=C1)COCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-])OC |
| Canonical SMILES | COC1=C(C=C(C(=C1)COCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-])OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator